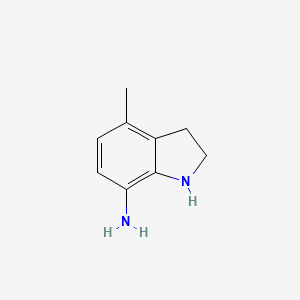
4-methyl-2,3-dihydro-1H-indol-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2,3-dihydro-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives, including 4-methyl-2,3-dihydro-1H-indol-7-amine, is the Fischer indole synthesis. This involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing the Fischer indole synthesis for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs .
化学反应分析
Types of Reactions
4-methyl-2,3-dihydro-1H-indol-7-amine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline derivatives.
Reduction: This can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学研究应用
4-methyl-2,3-dihydro-1H-indol-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
作用机制
The mechanism of action of 4-methyl-2,3-dihydro-1H-indol-7-amine involves its interaction with various molecular targets and pathways. For example, it can bind to specific receptors or enzymes, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Indole: The parent compound, known for its diverse biological activities.
2-methylindole: Another derivative with similar properties but different substitution patterns.
3-methylindole: Similar to 4-methyl-2,3-dihydro-1H-indol-7-amine but with the methyl group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
生物活性
4-Methyl-2,3-dihydro-1H-indol-7-amine is an indole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, research findings, and comparative analyses with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.20 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C2CCNC2=C(C=C1)N |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Research indicates that it can bind to specific receptors and enzymes, modulating their activities and influencing downstream biological pathways. This interaction is essential for its potential therapeutic effects, which include anticancer, antiviral, and anti-inflammatory activities.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from indole structures have shown low minimum inhibitory concentrations (MIC) against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential in cancer treatment .
Case Study:
In a study focused on indole derivatives, several compounds demonstrated significant cytotoxicity against A549 lung cancer cells. The most effective derivatives displayed MIC values as low as 0.98 μg/mL against MRSA, highlighting the compound's potential in treating resistant bacterial infections alongside its anticancer properties .
Antiviral Activity
Research has also explored the antiviral potential of this compound. In vitro studies indicated that certain derivatives could inhibit Hepatitis B Virus (HBV) replication effectively at concentrations around 10 µM while maintaining low cytotoxicity . This suggests that the compound may serve as a scaffold for developing antiviral agents.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been a subject of investigation. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, although detailed mechanisms remain to be fully elucidated.
Synthesis Methods
The synthesis of this compound can be achieved through multiple routes:
- Fischer Indole Synthesis : A common method involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
- Condensation Reactions : Utilizing anthranilamides with aldehydes to form indole derivatives through various catalytic processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Indole | Basic structure without substitutions | Found widely in nature; serves as a building block. |
| 6-Aminoindole | Amino group at the sixth position | Exhibits distinct biological properties. |
| 5-Methylindole | Methyl substitution at the fifth position | Known for its role in various biochemical pathways. |
| 4-Methylindoline | Similar methyl substitution but lacks the amine group | Often used as a precursor in synthetic chemistry. |
This compound stands out due to its specific substitution pattern and unique biological activity profile that differentiates it from these similar compounds.
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
4-methyl-2,3-dihydro-1H-indol-7-amine |
InChI |
InChI=1S/C9H12N2/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-3,11H,4-5,10H2,1H3 |
InChI 键 |
QYTGLSZIPICOPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCNC2=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















